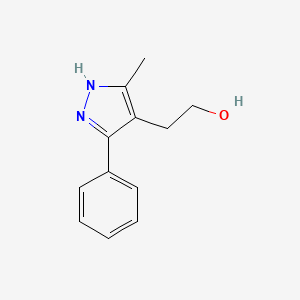

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

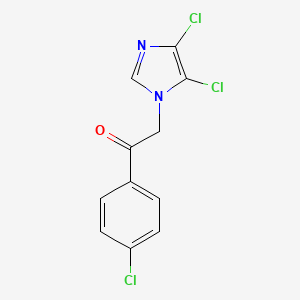

“2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole core, which is a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar pyrazole compounds are diverse. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .科学的研究の応用

Synthesis and Characterization

- Complex Synthesis : The compound serves as a precursor or ligand in synthesizing complex molecules, such as metallic complexes, which have been characterized for their in vitro cytotoxic and antimicrobial activities. For example, it has been used in the synthesis of Co(II), Ni(II), and Cu(II) complexes, revealing potential against certain Gram-positive bacteria and leukemia cells (Asegbeloyin et al., 2014).

- Catalyst-Free Synthesis : Research includes ultrasound-mediated, catalyst-free protocols for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol, highlighting a green, efficient method for obtaining high yields of pyrazole derivatives (Shabalala et al., 2020).

Biological Activities

- Studies have explored the biological activities of derivatives, such as their antiviral properties. For instance, pyrazole derivatives containing an oxime moiety have shown significant inactivation effects against tobacco mosaic virus (TMV), comparable to commercial antiviral products (Ouyang et al., 2008).

Material Science Applications

- Chemosensor Development : The compound has been utilized in the design of chemosensors, with one study demonstrating its application in the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This showcases its potential in environmental monitoring and diagnostic applications (Aysha et al., 2021).

Molecular Structure Analysis

- Crystallography : Research has focused on the structural analysis of pyrazole derivatives, providing insights into molecular conformation and interactions. This includes detailed studies on crystal structures, which are critical for understanding the chemical and physical properties of these compounds (Chumakov et al., 2014).

作用機序

Target of Action

Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .

Action Environment

The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLQQNZZQULHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)

![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)